molecular formula C30H26N4O2S2 B11508541 N,N'-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide

N,N'-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide

Cat. No.: B11508541
M. Wt: 538.7 g/mol
InChI Key: WCZCSMPYSFKVQF-UHFFFAOYSA-N
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Description

N,N’-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide is a complex organic compound featuring a benzene ring substituted with two carboxamide groups and two thiazole rings The thiazole rings are further substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of Carboxamide Groups: The benzene ring is functionalized with carboxamide groups through the reaction of benzene-1,4-dicarboxylic acid with amines.

    Coupling Reactions: The final step involves coupling the thiazole and phenyl-substituted intermediates with the benzene-1,4-dicarboxamide core under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N,N’-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: Used in the synthesis of specialty chemicals and as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of N,N’-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis[2-(4-methyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide: Similar structure but with methyl groups instead of phenyl groups.

    N,N’-bis[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide: Similar structure but with ethyl groups instead of phenyl groups.

    N,N’-bis[2-(4-phenyl-1,3-oxazol-2-yl)ethyl]benzene-1,4-dicarboxamide: Similar structure but with oxazole rings instead of thiazole rings.

Uniqueness

N,N’-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide is unique due to the presence of phenyl-substituted thiazole rings, which confer specific electronic and steric properties. These properties can enhance its interactions with biological targets and improve its stability and solubility compared to similar compounds.

Properties

Molecular Formula

C30H26N4O2S2

Molecular Weight

538.7 g/mol

IUPAC Name

1-N,4-N-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C30H26N4O2S2/c35-29(31-17-15-27-33-25(19-37-27)21-7-3-1-4-8-21)23-11-13-24(14-12-23)30(36)32-18-16-28-34-26(20-38-28)22-9-5-2-6-10-22/h1-14,19-20H,15-18H2,(H,31,35)(H,32,36)

InChI Key

WCZCSMPYSFKVQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=CC=C(C=C3)C(=O)NCCC4=NC(=CS4)C5=CC=CC=C5

Origin of Product

United States

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